Lipophilicity Tuning: N-Methyl Contribution to LogP Enables Differentiated ADME Properties Relative to Des-Methyl Analog
The N-1 methyl group on 6-fluoro-1-methyl-5-(trifluoromethyl)-1H-indole (LogP 3.19) contributes approximately +0.40 LogP units relative to its des-methyl analog 6-fluoro-5-(trifluoromethyl)-1H-indole (LogP 2.79), as computed by the same method (Chemsrc predicted LogP) . In contrast, addition of the C-6 fluorine to 1-methyl-5-(trifluoromethyl)-1H-indole (LogP 3.197) produces a negligible LogP shift (ΔLogP ≈ −0.01) . This demonstrates that the N-methyl group is the dominant lipophilicity driver within this substitution pattern, conferring enhanced predicted membrane permeability relative to the NH-indole analog while the C-6 fluorine preserves metabolic stability without altering partitioning behavior.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 3.19 (Chemsrc predicted) |
| Comparator Or Baseline | 6-Fluoro-5-(trifluoromethyl)-1H-indole (CAS 875306-79-9): LogP 2.79; 1-Methyl-5-(trifluoromethyl)-1H-indole (CAS 1264670-41-8): LogP 3.197 |
| Quantified Difference | ΔLogP +0.40 vs. des-methyl analog; ΔLogP −0.01 vs. des-fluoro analog |
| Conditions | Chemsrc predicted LogP values derived from molecular structure using consistent computational methodology |
Why This Matters
The +0.40 LogP differential versus the des-methyl analog is substantial enough to affect predicted membrane permeability and oral absorption in drug discovery programs, making N-methylation a critical structural decision that cannot be replicated by the NH-indole alternative.
